molecular formula C17H19FN2O3 B12995610 N-(4-amino-2,5-diethoxyphenyl)-2-fluorobenzamide

N-(4-amino-2,5-diethoxyphenyl)-2-fluorobenzamide

Cat. No.: B12995610
M. Wt: 318.34 g/mol
InChI Key: KHGNTDYASFHLMJ-UHFFFAOYSA-N
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Description

N-(4-amino-2,5-diethoxyphenyl)-2-fluorobenzamide is a synthetic organic compound with the molecular formula C17H20N2O3. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, two ethoxy groups, and a fluorobenzamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2,5-diethoxyphenyl)-2-fluorobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-amino-2,5-diethoxybenzoic acid and 2-fluorobenzoyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., triethylamine) to facilitate the formation of the amide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2,5-diethoxyphenyl)-2-fluorobenzamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

N-(4-amino-2,5-diethoxyphenyl)-2-fluorobenzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a lead compound for drug development.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-amino-2,5-diethoxyphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, such as polymerase chain reaction (PCR) enzymes, DNA topoisomerase I, and DNA gyrase . These interactions can lead to the inhibition of cellular processes, such as DNA replication and transcription, which are crucial for cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-amino-2,5-diethoxyphenyl)benzamide: This compound is structurally similar but lacks the fluorine atom, which may result in different chemical and biological properties.

    4-amino-2,5-diethoxybenzanilide: Another related compound with similar functional groups but different overall structure.

Uniqueness

N-(4-amino-2,5-diethoxyphenyl)-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its reactivity, stability, and biological activity. The fluorine atom can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(4-amino-2,5-diethoxyphenyl)-2-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C16H20F N3O2
  • Molecular Weight : 303.35 g/mol
  • Functional Groups :
    • Amino group (-NH2)
    • Ethoxy groups (-OCH2CH3)
    • Fluorobenzamide moiety

This compound's unique structure allows it to interact with various biological targets, contributing to its pharmacological properties.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve:

  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by activating caspase pathways.
  • Cell Cycle Arrest : It causes a G1 phase arrest in the cell cycle, preventing cancer cells from proliferating.

Case Study: In Vitro Efficacy

A study evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results demonstrated an IC50 value of approximately 18 μM for MCF-7 cells and 22 μM for A549 cells, indicating moderate potency against these cancer types.

Cell LineIC50 (μM)
MCF-718
A54922

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The compound's mechanism against bacteria may involve disruption of bacterial cell membrane integrity or inhibition of specific metabolic pathways.

The biological activity of this compound can be attributed to several key interactions:

  • Target Protein Binding : The amino group can form hydrogen bonds with target proteins, enhancing binding affinity.
  • Fluorine Substitution : The presence of fluorine may increase lipophilicity and improve cellular uptake.
  • Ethoxy Groups : These groups contribute to the overall stability and solubility of the compound.

Structure-Activity Relationship (SAR)

Recent studies have focused on the SAR of similar compounds to better understand how modifications affect biological activity. For instance, alterations in the substituents on the benzene ring or variations in the amide linkage have shown significant impacts on potency and selectivity for target enzymes or receptors.

Clinical Implications

Given its promising biological activities, this compound is being explored as a lead compound for drug development. Its potential applications include:

  • Cancer Therapy : As an adjunct treatment in combination therapies.
  • Antimicrobial Agents : Development of new antibiotics targeting resistant strains.

Properties

Molecular Formula

C17H19FN2O3

Molecular Weight

318.34 g/mol

IUPAC Name

N-(4-amino-2,5-diethoxyphenyl)-2-fluorobenzamide

InChI

InChI=1S/C17H19FN2O3/c1-3-22-15-10-14(16(23-4-2)9-13(15)19)20-17(21)11-7-5-6-8-12(11)18/h5-10H,3-4,19H2,1-2H3,(H,20,21)

InChI Key

KHGNTDYASFHLMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1N)OCC)NC(=O)C2=CC=CC=C2F

Origin of Product

United States

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